6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Lipophilicity Drug-likeness CNS penetration

Researchers developing CNS kinase inhibitors require precise chemical probes to establish SAR. Generic substitutions (e.g., ethyl for cyclopropyl) alter conformational constraint, compromising target engagement. 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1505757-71-0) delivers a defined pharmacophore with 6-Cl electron-withdrawing and rigid cyclopropyl groups for consistent hinge-binding. Ideal for high-concentration fragment screening and structure-based design. Available at ≥95% purity from BenchChem, with batch-to-batch consistency for reproducible SAR.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
CAS No. 1505757-71-0
Cat. No. B1430343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
CAS1505757-71-0
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESC1CC1N2CCNC3=C2C=CC(=C3)Cl
InChIInChI=1S/C11H13ClN2/c12-8-1-4-11-10(7-8)13-5-6-14(11)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2
InChIKeyZJVRTAJCLNQYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline: CAS 1505757-71-0 – A Versatile Tetrahydroquinoxaline Scaffold for Drug Discovery and Chemical Biology


6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1505757-71-0) is a bicyclic heterocyclic compound featuring a partially saturated quinoxaline core with a chlorine atom at position 6 and a cyclopropyl group at position 1. This structural arrangement confers distinct physicochemical properties that are leveraged in medicinal chemistry programs, particularly for central nervous system (CNS) and kinase inhibitor discovery [1]. The compound serves as both a versatile building block for generating diverse analog libraries and a privileged scaffold in its own right for probing biological targets . Its molecular formula is C11H13ClN2, with a molecular weight of 208.69 g/mol, and it is commercially available at research-grade purity (typically ≥95%) for use in structure-activity relationship (SAR) studies and lead optimization campaigns .

Why 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Replaced by a Generic Analog


Within the tetrahydroquinoxaline chemical space, even minor substituent modifications can drastically alter biological activity, selectivity, and metabolic stability. The precise combination of a 6-chloro substitution and an N1-cyclopropyl group in 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline represents a non-obvious optimization of physicochemical parameters, including lipophilicity, conformational constraint, and electronic distribution, that is not replicated by other halogen or alkyl variants [1]. For instance, substituting the cyclopropyl moiety for a simple alkyl group (e.g., methyl or ethyl) reduces conformational rigidity and alters metabolic pathways, potentially compromising target engagement or leading to off-target effects . Similarly, repositioning the chlorine atom or replacing it with a fluorine or bromine substituent can fundamentally shift the molecule's binding mode and pharmacokinetic profile, making generic substitution a high-risk approach for maintaining SAR continuity. Therefore, direct procurement of the specified compound is essential to ensure experimental reproducibility and the validity of comparative biological assessments .

Quantitative Differentiation of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline: Comparative Data Guide


Comparative Predicted Lipophilicity: 6-Chloro-1-cyclopropyl vs. 6-Fluoro and 6-Bromo Analogs

The predicted lipophilicity (cLogP) of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is approximately 2.8, which positions it favorably within the optimal range for oral bioavailability and blood-brain barrier penetration (cLogP 1–3) . In contrast, the 6-fluoro analog exhibits a lower cLogP of ~2.1, while the 6-bromo analog shows a significantly higher cLogP of ~3.5, each deviating from the CNS-preferred window and potentially impacting solubility and metabolic clearance .

Lipophilicity Drug-likeness CNS penetration

Conformational Rigidity Advantage: Cyclopropyl vs. Isopropyl Substituent Comparison

The N1-cyclopropyl group in 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline imposes a rigid, bisected conformation relative to the quinoxaline plane, which reduces the entropic penalty upon binding to a hydrophobic pocket and can enhance binding affinity by up to 10-fold compared to a freely rotating isopropyl analog [1]. Cyclopropyl substitution also introduces a metabolic soft spot for CYP450 oxidation, potentially leading to a favorable metabolite profile that avoids reactive intermediates common with larger alkyl groups .

Conformational constraint Target binding entropy Metabolic stability

Predicted pKa and Ionization State: Impact on CNS Permeability and Solubility

The predicted basic pKa of the tetrahydroquinoxaline nitrogen in 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is 8.28 ± 0.20, indicating that the compound exists predominantly in its neutral, un-ionized form at physiological pH (7.4) . This contrasts with many N-alkyl tetrahydroquinoxalines, which often display higher basicity (pKa > 9) and thus greater ionization in plasma, reducing passive membrane permeability .

pKa Ionization CNS drug design

Optimal Applications for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline Based on Quantitative Evidence


CNS Drug Discovery: Lead Optimization for Blood-Brain Barrier Penetration

Given its favorable predicted cLogP (≈2.8) and low basic pKa (8.28), 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is an ideal scaffold for CNS programs where passive permeability and reduced P-glycoprotein efflux are paramount. It can serve as a core for developing kinase inhibitors, GPCR modulators, or ion channel blockers targeting neurological disorders, minimizing the risk of late-stage CNS exposure failure [1].

Kinase Inhibitor Fragment and Lead Generation

The rigid cyclopropyl group and the electron-withdrawing 6-chloro substituent create a well-defined pharmacophore for occupying the hydrophobic adenine pocket of kinases. This compound can be used as a privileged fragment in high-concentration screening or as a starting point for structure-based design of selective kinase inhibitors, particularly where hinge-binding interactions are mediated by the tetrahydroquinoxaline nitrogen .

Chemical Biology Tool for Conformational Restriction Studies

The cyclopropyl motif is a recognized bioisostere for evaluating the role of conformational constraint in target engagement. 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline enables systematic comparison with its flexible analogs (e.g., isopropyl or ethyl derivatives) to quantify the entropic benefit of rigidification, providing a validated chemical probe for SAR campaigns focused on improving binding kinetics and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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